molecular formula C15H17N5 B12348112 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole

Cat. No.: B12348112
M. Wt: 267.33 g/mol
InChI Key: YFKUJPYSFSCBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a unique structure combining an indole and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves the construction of the indole and piperazine rings followed by their fusion. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The piperazine ring can be introduced through cyclization reactions involving diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various biological targets due to its aromatic nature, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its combined indole and piperazine structure, which can provide a synergistic effect in its biological activity. This dual functionality can enhance its interaction with multiple biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

8-methyl-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C15H17N5/c1-10-2-3-12-11(8-10)13-14(19-12)15(18-9-17-13)20-6-4-16-5-7-20/h2-3,8-9,16,19H,4-7H2,1H3

InChI Key

YFKUJPYSFSCBLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCNCC4

Origin of Product

United States

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